molecular formula C10H15IN2O2 B2812015 ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate CAS No. 1856095-24-3

ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B2812015
CAS No.: 1856095-24-3
M. Wt: 322.146
InChI Key: IJGJXOQVELNIFG-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by its unique structure, which includes an ethyl ester group, a butyl chain, and an iodine atom attached to the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their versatility and significance in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-butyl-3,5-dimethylpyrazole with iodine and ammonium hydroxide to yield the desired iodinated product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to enhance efficiency and scalability. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate
  • Ethyl 1-butyl-4-bromo-1H-pyrazole-3-carboxylate
  • Ethyl 1-butyl-4-fluoro-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro counterparts. The larger atomic radius and higher polarizability of iodine can enhance certain chemical reactions and binding interactions, making this compound particularly valuable in specific applications .

Properties

IUPAC Name

ethyl 1-butyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c1-3-5-6-13-7-8(11)9(12-13)10(14)15-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGJXOQVELNIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C(=O)OCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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